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molecular formula C31H37Cl2F6N4O5P B607540 Fosnetupitant chloride CAS No. 1643757-72-5

Fosnetupitant chloride

Cat. No. B607540
M. Wt: 761.5 g/mol
InChI Key: LBTQUZNIWCWBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403772B2

Procedure details

To the solution of chloromethyl di-tert-butyl phosphate in Acetone (22.1 g from a 10% solution, 85.58 mmole), 15.5 g (103.24 mmole) of sodium iodide and 33.0 g (57.00 mmole) of netupitant were added and the solution heated at 50° C. for at 6-16 h. The precipitated salts were filtered off, the acetone distilled under reduced pressure and the crude product dissolved in 43.0 g of methanol and 43.0 g 1,4-dioxane. 12.6 g of HCl 4M in dioxane (113.85 mmole) were added, and then methanol is distilled off at 40° C. under reduced pressure. The solution is cooled at 5° C. and stirred at 5° C. for at least 2 h at 5° C. The product was isolated by filtration, purified by additional slurry in acetone (238 g), and filtered and washed with acetone (47 g) and pentane (2×72 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
12.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:11][C:12](C)(C)C)([O:6]C(C)(C)C)([O:3]C[Cl:5])=[O:2].[I-].[Na+].[CH3:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=1[C:25]1[CH:26]=[C:27]([N:52]2[CH2:57][CH2:56][N:55]([CH3:58])[CH2:54][CH2:53]2)[N:28]=[CH:29][C:30]=1[N:31]([C:33]([C:35]([C:38]1[CH:39]=[C:40]([C:48]([F:51])([F:50])[F:49])[CH:41]=[C:42]([C:44]([F:47])([F:46])[F:45])[CH:43]=1)([CH3:37])[CH3:36])=[O:34])[CH3:32].[ClH:59].O1CCOCC1>CC(C)=O>[ClH:5].[Cl-:59].[F:47][C:44]([F:45])([F:46])[C:42]1[CH:43]=[C:38]([C:35]([CH3:36])([CH3:37])[C:33]([N:31]([C:30]2[C:25]([C:24]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[CH3:18])=[CH:26][C:27]([N:52]3[CH2:53][CH2:54][N+:55]([CH3:58])([CH2:12][O:11][P:1]([OH:6])([OH:3])=[O:2])[CH2:56][CH2:57]3)=[N:28][CH:29]=2)[CH3:32])=[O:34])[CH:39]=[C:40]([C:48]([F:49])([F:51])[F:50])[CH:41]=1 |f:1.2,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCl)(OC(C)(C)C)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
33 g
Type
reactant
Smiles
CC=1C=CC=CC1C=2C=C(N=CC2N(C)C(=O)C(C)(C)C=3C=C(C=C(C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
Cl
Name
Quantity
113.85 mmol
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 5° C. for at least 2 h at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated salts were filtered off
DISTILLATION
Type
DISTILLATION
Details
the acetone distilled under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude product dissolved in 43.0 g of methanol
DISTILLATION
Type
DISTILLATION
Details
methanol is distilled off at 40° C. under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled at 5° C.
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
purified by additional slurry in acetone (238 g)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone (47 g) and pentane (2×72 g)

Outcomes

Product
Name
Type
Smiles
Cl.[Cl-].FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C)C=1C(=CC(=NC1)N1CC[N+](CC1)(COP(=O)(O)O)C)C1=C(C=CC=C1)C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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